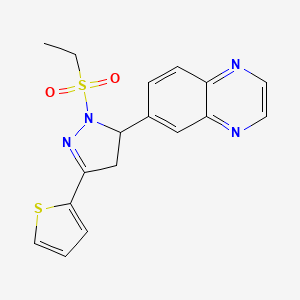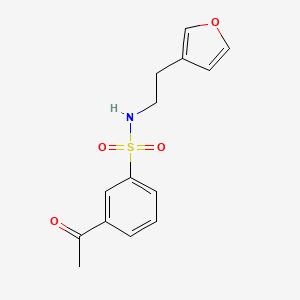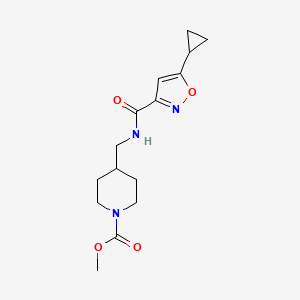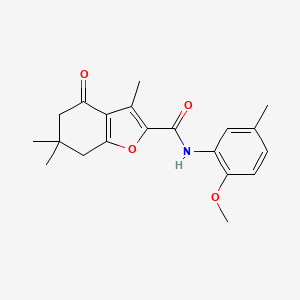
6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, commonly known as ETP-46464, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism Of Action
ETP-46464 inhibits the activity of a protein called MELK (maternal embryonic leucine zipper kinase), which is overexpressed in many types of cancer. MELK plays a critical role in cancer cell proliferation and survival, making it an attractive target for cancer therapy. By inhibiting MELK, ETP-46464 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, ETP-46464 has been shown to have other biochemical and physiological effects. For example, ETP-46464 has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory activity in a mouse model of acute lung injury.
Advantages And Limitations For Lab Experiments
One advantage of ETP-46464 is its specificity for MELK, which reduces the risk of off-target effects. However, ETP-46464 has relatively low solubility in water, which can make it difficult to administer in animal studies. Additionally, the optimal dosage and treatment regimen for ETP-46464 have not yet been established.
Future Directions
There are several potential future directions for research on ETP-46464. One area of interest is the development of more potent and selective MELK inhibitors. Additionally, the combination of ETP-46464 with other anti-cancer agents may enhance its efficacy. Finally, further studies are needed to determine the optimal dosage and treatment regimen for ETP-46464 in animal models and humans.
Conclusion:
In conclusion, ETP-46464 is a promising small molecule inhibitor with potential anti-cancer activity. Its specificity for MELK and other biochemical and physiological effects make it an attractive target for further research. While there are some limitations to its use in lab experiments, the development of more potent and selective MELK inhibitors and the combination with other anti-cancer agents may enhance its efficacy.
Synthesis Methods
The synthesis of ETP-46464 involves the reaction between 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole and 2,3-dichloroquinoxaline in the presence of a base and a sulfonylating agent. The resulting product is then purified through column chromatography to obtain ETP-46464 in high purity.
Scientific Research Applications
ETP-46464 has been extensively studied for its potential use as an anti-cancer agent. Preclinical studies have shown that ETP-46464 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, ETP-46464 has been shown to be effective in inhibiting tumor growth in mouse models of breast and lung cancer.
properties
IUPAC Name |
6-(2-ethylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-25(22,23)21-16(11-15(20-21)17-4-3-9-24-17)12-5-6-13-14(10-12)19-8-7-18-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVZIQXRSPXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2938347.png)
![methyl 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2938349.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2938351.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2938352.png)



![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2938363.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)
![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)